molecular formula C49H35O4P B12929469 12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12929469
M. Wt: 718.8 g/mol
InChI Key: DFXVMTUDMYOOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the dioxaphosphocine family, which is characterized by the presence of a phosphorus atom within a heterocyclic ring structure. The compound’s molecular formula is C37H27O4P, and it has a molecular weight of 566.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential therapeutic properties make it a valuable compound in various research fields.

Properties

Molecular Formula

C49H35O4P

Molecular Weight

718.8 g/mol

IUPAC Name

12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C49H35O4P/c50-54(51)52-47-43(35-19-15-33(16-20-35)41-13-5-9-31-7-1-3-11-39(31)41)25-23-37-27-29-49(45(37)47)30-28-38-24-26-44(48(53-54)46(38)49)36-21-17-34(18-22-36)42-14-6-10-32-8-2-4-12-40(32)42/h1-26H,27-30H2,(H,50,51)

InChI Key

DFXVMTUDMYOOTN-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)OP(=O)(OC8=C(C=CC1=C38)C9=CC=C(C=C9)C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.